molecular formula C10H9ClN2O2 B580935 Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate CAS No. 1296201-68-7

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B580935
CAS No.: 1296201-68-7
M. Wt: 224.644
InChI Key: PRZDNEWTCXZFFJ-UHFFFAOYSA-N
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Description

Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 1296201-68-7) is a chloro-substituted derivative of the imidazo[1,2-a]pyridine scaffold, characterized by a chlorine atom at the 7-position and an ethyl ester group at the 3-position. This compound is synthesized via condensation reactions involving ethyl 2-chloroacetoacetate and substituted 2-aminopyridines under reflux conditions, as exemplified in related imidazo[1,2-a]pyridine syntheses . Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.65 g/mol, and it is commercially available with a purity of 97% . The structural rigidity imparted by the fused bicyclic system and electron-withdrawing chlorine substituent makes it a valuable intermediate in medicinal chemistry, particularly for antimycobacterial and anticancer drug discovery .

Properties

IUPAC Name

ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZDNEWTCXZFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736440
Record name Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296201-68-7
Record name Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Aminopyridine with α-Bromoesters

The most widely reported method involves the condensation of 2-aminopyridine derivatives with α-bromoesters under controlled conditions. A representative protocol from Evitachem details the reaction of 2-aminopyridine with dimethylformamide (DMF) and dimethylacetamide (DMAc) at 65°C, followed by the addition of sodium bicarbonate and ethyl bromoacetate at 85°C. This one-pot procedure facilitates cyclization, yielding the imidazo[1,2-a]pyridine core. Purification via silica gel column chromatography typically affords the product in 72–78% yield.

Reaction Conditions:

  • Solvent System: DMF/DMAc (1:1 v/v)

  • Base: Sodium bicarbonate

  • Temperature: 85°C

  • Time: 6–8 hours

This method’s efficiency stems from the dual role of DMF as both a solvent and a catalyst, accelerating nucleophilic substitution at the α-carbon of the bromoester.

Halogenation-Esterification Sequential Synthesis

A multi-step approach described in PMC studies involves initial bromination of ethyl acetoacetate using N-bromosuccinimide (NBS) to generate ethyl-2-bromoacetoacetate. Subsequent reaction with 7-chloro-2-aminopyridine in tetrahydrofuran (THF) at reflux temperatures (70–80°C) yields the target compound after 12 hours. Acidic workup and recrystallization from ethanol improve purity to >95%.

Key Steps:

  • Bromination:

    \text{CH}_3\text{COCOOEt} + \text{NBS} \xrightarrow{\text{CCl}_4} \text{BrCH}_2\text{COCOOEt} \quad \text{(Yield: 89%)}
  • Cyclization:

    \text{BrCH}_2\text{COCOOEt} + \text{7-Cl-2-aminopyridine} \xrightarrow{\text{THF}} \text{Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate} \quad \text{(Yield: 68%)}

Reaction Mechanisms and Kinetic Considerations

The formation of the imidazo[1,2-a]pyridine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The α-bromoester’s electrophilic carbon attacks the amino group of 2-aminopyridine, followed by dehydrohalogenation to form the fused ring system. Density functional theory (DFT) calculations suggest that the rate-determining step involves the initial C–N bond formation, with an activation energy of 25.3 kcal/mol.

Kinetic Parameters:

ParameterValueSource
Activation Energy (ΔG‡)25.3 kcal/mol
Rate Constant (k, 85°C)1.2 × 10⁻³ s⁻¹
Half-life (t₁/₂, 85°C)9.6 minutes

Solvent polarity significantly impacts reaction kinetics, with polar aprotic solvents like DMF increasing the reaction rate by stabilizing transition states.

Optimization Strategies and Yield Enhancement

Solvent and Base Selection

Comparative studies highlight the superiority of DMF over THF or dichloromethane, with yields improving by 15–20% due to enhanced solubility of intermediates. Triethylamine (TEA) and sodium bicarbonate are preferred bases, minimizing side reactions compared to stronger bases like potassium tert-butoxide.

Temperature Gradients

Controlled temperature ramping (65°C → 85°C) prevents exothermic runaway reactions, particularly during bromoester addition. Isothermal conditions at 85°C ensure complete conversion within 6 hours.

Purification Techniques

  • Silica Gel Chromatography: Achieves >95% purity but suffers from low throughput.

  • Recrystallization: Ethanol/water mixtures (7:3 v/v) offer a cost-effective alternative with 90% recovery.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Condensation7895812.50
Halogenation68921218.75
Microwave79970.522.00

Microwave-assisted synthesis, while faster and higher-yielding, incurs higher costs due to equipment requirements. Traditional condensation remains the most economically viable for large-scale production.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate are influenced by substituent position, electronic effects, and steric factors. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

Pharmacological Profiles

  • Antimycobacterial Activity : this compound derivatives show moderate activity against Mycobacterium tuberculosis (MIC ~5–10 µg/mL), outperforming 6-chloro and 8-chloro isomers due to optimal steric alignment with target enzymes .
  • Cytotoxicity : The 7-bromo analogue exhibits higher cytotoxicity in cancer cell lines (IC₅₀ = 2.1 µM in HeLa) compared to the 7-chloro derivative (IC₅₀ = 8.3 µM), attributed to bromine’s stronger electronegativity enhancing DNA intercalation .

Crystallographic and Spectroscopic Data

  • X-ray crystallography of ethyl 4-methylthio-2-oxo derivatives reveals planar imidazo[1,2-a]pyridine cores with dihedral angles <10° between fused rings, ensuring conjugation stability .
  • ¹H NMR data for this compound shows characteristic peaks at δ 8.65 (d, J = 7.2 Hz, H-5) and δ 4.35 (q, J = 7.1 Hz, COOCH₂CH₃), consistent with related esters .

Biological Activity

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9ClN2O2C_{10}H_{9}ClN_{2}O_{2}. Its structure features a chloro substituent at the 7-position and an ethyl ester group at the 3-position, which contribute to its unique biological profile.

Property Value
Molecular FormulaC10H9ClN2O2C_{10}H_{9}ClN_{2}O_{2}
Molecular Weight224.64 g/mol
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , showing activity against various bacterial strains. Preliminary studies suggest it may also have antifungal effects, making it a candidate for further exploration in infectious disease treatment.

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects . It appears to interact with enzymes and receptors involved in inflammatory pathways, which could lead to therapeutic applications in treating conditions characterized by excessive inflammation.

Anticancer Potential

In vitro studies have highlighted the compound's ability to modulate cell signaling pathways associated with cancer progression. This compound has shown promise in inhibiting the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. It has been reported to bind to:

  • Cytochrome P450 Enzymes : Influencing drug metabolism and the pharmacokinetics of other compounds.
  • Transcription Factors : Modulating gene expression related to cell growth, apoptosis, and stress responses.

Study on Antimicrobial Activity

A study published in MDPI demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Anti-inflammatory Research

In a pharmacological evaluation, the compound was tested for its ability to inhibit nitric oxide production in macrophages. Results showed a dose-dependent reduction in nitric oxide levels, suggesting that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Anticancer Activity Assessment

A recent study focused on the anticancer properties of this compound against breast cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Q & A

Q. Yield Optimization :

ConditionYield RangePurity (%)
Ethanol, 80°C, 6 hr45–55%95–97
DMF, 100°C, 4 hr60–65%90–92
Post-synthesis, recrystallization from ethanol-water mixtures improves purity (>98%) .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR : ¹H NMR confirms substitution patterns (e.g., chloro at C7: δ 7.8–8.2 ppm for aromatic protons; ethyl ester: δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for OCH₂) .
  • HRMS : Validates molecular weight (C₁₀H₉ClN₂O₂: [M+H]⁺ = 227.0352) with <2 ppm error .
  • IR : Ester carbonyl (C=O) stretch at 1700–1740 cm⁻¹; imidazole ring vibrations at 1600–1650 cm⁻¹ .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >99% purity; retention time ~8.2 min .

How does the chloro substituent at C7 influence biological activity compared to fluoro or bromo analogs?

Advanced Research Question
The C7 chloro group enhances electrophilicity and π-π stacking in target binding. Comparative studies show:

SubstituentTarget (e.g., PI3Kα IC₅₀)Solubility (LogP)Metabolic Stability
Cl0.12 µM2.1Moderate (t₁/₂ = 3 hr)
F0.25 µM1.8High (t₁/₂ = 6 hr)
Br0.08 µM2.5Low (t₁/₂ = 1.5 hr)
Chloro derivatives exhibit balanced potency and stability, making them preferred in kinase inhibitor design (e.g., HS-173 analogs) .

What in vitro and in vivo models validate its role as a PI3K/Akt pathway inhibitor?

Advanced Research Question

  • In vitro : Huh-7 hepatocellular carcinoma cells treated with 10 µM show ↓p-Akt (Ser473) by 80% via Western blot. EC₅₀ for apoptosis induction: 1.5 µM .
  • In vivo : Liver fibrosis models (CCl₄-induced mice) demonstrate ↓collagen deposition (50% reduction at 10 mg/kg, oral) and ↑HSC apoptosis via TUNEL assay .
    Experimental Design :
  • Use DMSO stock (10 mM) diluted in PBS; control for solvent toxicity (<0.1% DMSO).
  • Validate target engagement with PI3Kα-selective inhibitors (e.g., BYL719) as comparators .

How to resolve contradictions in reported biological activities across structural analogs?

Advanced Research Question
Discrepancies arise from substituent positioning and assay conditions . Mitigation strategies:

SAR Studies : Systematically vary substituents (e.g., C6 vs. C7 chloro) and test in uniform assays (e.g., PI3Kα inhibition) .

Pharmacokinetic Profiling : Compare bioavailability (e.g., Caco-2 permeability) to isolate efficacy vs. PK effects.

Crystallography : Resolve binding modes (e.g., chloro vs. bromo in ATP-binding pockets) using X-ray co-crystals .

What computational methods predict the reactivity of the imidazo[1,2-a]pyridine core?

Advanced Research Question

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic attack at C3 (ester) and nucleophilic substitution at C7 (chloro) .
  • MD Simulations : Simulate binding to PI3Kα (PDB: 4LZP) to identify key interactions (e.g., chloro with Val851 hydrophobic pocket) .
  • ADMET Prediction : SwissADME forecasts moderate hepatotoxicity (alert: imidazole ring) but favorable BBB penetration for CNS applications .

How to design derivatives for improved solubility without compromising activity?

Advanced Research Question

  • Ester Hydrolysis : Replace ethyl with PEGylated esters (e.g., ethyl → PEG-3 ester) to ↑aqueous solubility (LogP <1.5) .
  • Prodrug Strategies : Phosphonate or glycosylate the ester to enhance absorption; reconvert via esterases in vivo .
  • Co-crystallization : Co-formulate with cyclodextrins (e.g., HP-β-CD) for ↑stability (TGA degradation >200°C) .

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